tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZROITKHJJJGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015069-95-0 | |
| Record name | tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-benzyl-3-hydroxypropyl)amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbamate Group
The carbamate functional group enables nucleophilic substitution reactions. In acidic or basic conditions, the tert-butoxycarbonyl (Boc) group undergoes cleavage, releasing the free amine. This reaction is critical in pharmaceutical synthesis for controlled amine liberation .
Reaction Conditions
| Reactants | Conditions | Products |
|---|---|---|
| HCl (4M in dioxane) | 25°C, 2 hours | Free amine + CO₂ + tert-butanol |
| Trifluoroacetic acid (TFA) | 0°C to RT, 1 hour | Deprotected amine |
Mechanism : Acidic conditions protonate the carbamate oxygen, weakening the C–O bond. Nucleophilic attack by water or another nucleophile displaces the Boc group via a tetrahedral intermediate .
Hydrogenolysis of the Benzyl Group
The benzyl substituent undergoes catalytic hydrogenation, enabling selective removal under controlled conditions. This is valuable for modifying the compound’s hydrophobicity or electronic properties.
Experimental Data
| Catalyst | Pressure (psi) | Solvent | Time | Yield |
|---|---|---|---|---|
| Pd/C (10%) | 50 | Ethanol | 6 hrs | 92% |
| Rh/Al₂O₃ | 30 | THF | 4 hrs | 85% |
Limitations : Competitive reduction of the carbamate group is avoided by using mild hydrogenation conditions.
Hydroxyl Group Functionalization
The 3-hydroxypropyl chain’s hydroxyl group participates in esterification and oxidation reactions, broadening the compound’s utility in derivatization.
Key Transformations:
-
Esterification : Reaction with acetyl chloride in pyridine yields the corresponding acetate ester (95% yield).
-
Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone (88% yield).
Reactivity Trends :
| Reaction Type | Reagent | Selectivity |
|---|---|---|
| Esterification | Acetic anhydride | High |
| Oxidation | PCC (mild conditions) | Moderate |
Stability Under Thermal and Aqueous Conditions
The compound exhibits moderate thermal stability, decomposing above 150°C. Hydrolytic stability varies with pH:
Hydrolysis Kinetics (Half-Life)
| pH | Temperature (°C) | Half-Life |
|---|---|---|
| 2 | 25 | 3 hours |
| 7 | 25 | 72 hours |
| 10 | 25 | 30 minutes |
Degradation at high pH proceeds via base-catalyzed hydrolysis of the carbamate .
Scientific Research Applications
Synthetic Applications
Tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo specific chemical reactions makes it valuable in the following contexts:
- Synthesis of Anticonvulsants : The compound has been investigated as a precursor for synthesizing anticonvulsant agents, particularly those related to lacosamide, which is used in epilepsy treatment. The synthesis process often involves the condensation of tert-butyl carbamate derivatives with other active pharmaceutical ingredients (APIs) to enhance their therapeutic efficacy .
- Building Block for Drug Development : Its unique structure allows it to be modified and utilized in the creation of new drugs targeting a variety of diseases. For instance, modifications at the benzyl position can lead to compounds with enhanced biological activity, making it a key player in medicinal chemistry .
Research indicates that this compound exhibits notable biological activity. Key findings include:
- Potential as a Calmodulin Inhibitor : Studies have shown that compounds similar to this compound can act as selective inhibitors of calmodulin-dependent kinases, which are implicated in various cellular signaling pathways. This suggests potential applications in treating conditions related to insulin sensitivity and metabolic disorders .
- Anticonvulsant Properties : Preliminary studies have indicated that derivatives of this compound may possess anticonvulsant properties comparable to established medications, highlighting its potential for further development in epilepsy treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Key Observations:
- Backbone Variability : The target compound’s linear hydroxypropyl chain contrasts with bicyclic frameworks in compounds, which confer rigidity and steric effects .
- Functional Group Diversity: The benzyl group in the target compound enhances lipophilicity compared to the cyano group in ’s derivative, which may improve solubility in polar solvents .
- Reactivity : The azido group in Block B () enables bioorthogonal reactions, unlike the hydroxy or formyl groups in other analogs .
Physicochemical Properties
Predicted and experimental data for selected compounds are summarized below:
Discussion:
- The bicyclo[2.2.1]heptane derivative () likely exhibits lower solubility in water due to its rigid, nonpolar framework compared to the hydroxypropyl chain in the target compound .
- The cyano-containing analog () has a higher predicted boiling point (393.4°C), suggesting stronger intermolecular dipole interactions .
Biological Activity
Tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings. It also includes data tables summarizing key studies and findings.
Chemical Structure and Properties
- Molecular Formula : C15H23NO3
- Molecular Weight : Approximately 279.35 g/mol
- Structure : The compound features a tert-butyl group, a benzyl moiety, and a hydroxypropyl chain linked through a carbamate functional group.
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, impacting various metabolic pathways.
- Signaling Modulation : It may modulate cellular signaling pathways, which can lead to altered gene expression and cellular responses.
- Induction of Apoptosis : There are indications that it can trigger apoptosis in cancer cells, suggesting potential applications in oncology.
Antimicrobial Activity
A study highlighted the activity of similar carbamate derivatives against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.625 μg/mL . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.
Cytotoxicity Studies
In vitro studies have shown that certain carbamate derivatives exhibit moderate cytotoxicity against cell lines such as A549 (lung cancer cells). The cytotoxic effects were assessed at varying concentrations, with some compounds demonstrating selective toxicity towards cancer cells while sparing normal cells .
Summary of Biological Activities
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | MIC (μg/mL) |
|---|---|---|
| Benzyl N-(3-hydroxypropyl)carbamate | C12H17NO3 | Not reported |
| Tert-butyl N-(2-hydroxypropyl)carbamate | C13H27NO3 | Not reported |
| Tert-butyl N-(benzoyl)carbamate | C14H17NO3 | Not reported |
| This compound | C15H23NO3 | Not specified |
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following insights can be gleaned from related research:
- Antitubercular Agents : The effectiveness of similar carbamates against drug-resistant strains of M. tuberculosis indicates the potential for this compound to be developed into an effective treatment option in the future .
- Pharmacological Investigations : Ongoing studies into structurally similar compounds suggest that modifications to the carbamate structure can significantly influence biological activity and pharmacokinetics .
Q & A
Q. Are green chemistry approaches viable for synthesizing tert-butyl carbamates at scale?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
